T-2 Toxin Glucuronide
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Overview
Description
T-2 Toxin Glucuronide is a modified form of T-2 toxin, which is a trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity . The glucuronide form is a result of the conjugation of T-2 toxin with glucuronic acid, which is a common detoxification pathway in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-2 Toxin Glucuronide involves the enzymatic conjugation of T-2 toxin with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver . The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and optimal pH and temperature conditions for enzyme activity .
Industrial Production Methods
the production process would likely involve the cultivation of Fusarium species to produce T-2 toxin, followed by enzymatic conversion to the glucuronide form using purified UDP-glucuronosyltransferase enzymes .
Chemical Reactions Analysis
Types of Reactions
T-2 Toxin Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Oxidation: Oxidative reactions can modify the T-2 toxin moiety, potentially altering its toxicity.
Reduction: Reductive reactions can also modify the T-2 toxin structure, affecting its biological activity.
Major Products Formed
The major products formed from these reactions include the parent T-2 toxin and various oxidized or reduced derivatives .
Scientific Research Applications
T-2 Toxin Glucuronide is primarily used in scientific research to study the metabolism and detoxification of T-2 toxin in the body . It is also used as a biomarker for exposure to T-2 toxin in human and animal studies . Additionally, it is studied for its immunotoxic effects and potential role in immune evasion by pathogens .
Mechanism of Action
The mechanism of action of T-2 Toxin Glucuronide involves its conversion back to T-2 toxin in the body, which then exerts its toxic effects . T-2 toxin inhibits protein synthesis by binding to the ribosome and disrupting the elongation phase of translation . This leads to cell death and tissue damage . The glucuronide form is less toxic but can be hydrolyzed back to the parent toxin under certain conditions .
Comparison with Similar Compounds
T-2 Toxin Glucuronide is similar to other trichothecene mycotoxin glucuronides, such as Hthis compound and deoxynivalenol glucuronide . T-2 toxin is the most toxic among trichothecenes, making its glucuronide form particularly significant in toxicological studies . The unique aspect of this compound is its potent immunotoxic effects and its role in immune evasion .
List of Similar Compounds
- Hthis compound
- Deoxynivalenol Glucuronide
- Nivalenol Glucuronide
Biological Activity
T-2 toxin, a member of the trichothecene family of mycotoxins, is known for its potent toxicity and widespread occurrence in contaminated grains. Its glucuronide metabolites, particularly T-2 toxin glucuronide (T-2-3-GlcA), play a significant role in its biological activity and toxicity. This article reviews the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and implications for human and animal health.
Metabolism of T-2 Toxin
T-2 toxin undergoes extensive metabolism in various species, leading to the formation of several metabolites, including glucuronides. The primary metabolic pathways include:
- Phase I Metabolism : Hydrolysis and hydroxylation produce metabolites like HT-2 toxin and NEO.
- Phase II Metabolism : Glucuronidation occurs predominantly in the liver, resulting in compounds such as T-2-3-glucuronide and HT-2 glucuronides .
The metabolic profile varies significantly among species. For instance, in cows and goats, T-2-3-glucuronide is the major product, while HT-2-3-glucuronide prevails in humans and other animals .
Toxicological Effects
The biological activity of T-2 toxin glucuronides is closely linked to their toxicological effects:
Cellular Mechanisms
T-2 toxin exerts its effects primarily through:
- Inhibition of Protein Synthesis : It binds to the 60S ribosomal subunit, disrupting translation and leading to cellular apoptosis .
- Oxidative Stress : The toxin induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA .
Systemic Effects
The systemic effects of T-2 toxin exposure include:
- Gastrointestinal Damage : Oral exposure can lead to gastric lesions and enteritis.
- Immunosuppression : It affects both humoral and cell-mediated immune responses, reducing lymphocyte function and serum immunoglobulin levels .
- Reproductive Toxicity : In various animal models, T-2 has been linked to infertility and abortion due to its endocrine-disrupting properties .
Case Studies
Several studies illustrate the biological activity of this compound:
- Animal Studies : In pigs exposed to T-2 toxin at concentrations of 5–10 mg/kg feed, significant gastrointestinal lesions were observed alongside reduced feed intake and weight gain. Immunosuppressive effects were confirmed by decreased plasma leucocytes .
- Human Biomonitoring : Studies have shown that humans exposed to contaminated grains exhibit detectable levels of T-2 metabolites in urine, indicating systemic absorption and potential health risks associated with chronic exposure .
Data Table: Metabolic Pathways of T-2 Toxin
Metabolic Pathway | Major Products | Species-Specific Observations |
---|---|---|
Phase I | HT-2, NEO | Varies by species; predominant metabolite differs |
Phase II | T-2-3-glucuronide (T-2-3-GlcA) | Cows/goats favor T-2-3-glcA; humans favor HT-2 |
HT-2 glucuronides |
Properties
CAS No. |
98760-43-1 |
---|---|
Molecular Formula |
C₃₀H₄₂O₁₅ |
Molecular Weight |
642.65 |
Synonyms |
Spiro[2,5-methano-1-benzoxepin-10,2’-oxirane], β-D-Glucopyranosiduronic Acid Deriv.; Trichothecane, β-D-Glucopyranosiduronic Acid Deriv.; (3α,4β,8α)-4,15-Bis(acetyloxy)-12,13-epoxy-8-(3-methyl-1-oxobutoxy)trichothec-9-en-3-yl β-D-Glucopyranosiduroni |
Origin of Product |
United States |
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